molecular formula C12H16ClNO3 B1394820 methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride CAS No. 1219972-41-4

methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

Cat. No.: B1394820
CAS No.: 1219972-41-4
M. Wt: 257.71 g/mol
InChI Key: DTQMGQLAELSJMI-UHFFFAOYSA-N
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Description

methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic organic compound with the molecular formula C12H16ClNO3. It is known for its unique chemical structure, which includes a benzoate ester linked to a pyrrolidine ring through an oxygen atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cholinergic and dopaminergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-5-11(10)16-9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMGQLAELSJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-41-4
Record name Benzoic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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